molecular formula C20H14 B13416697 Benz(l)aceanthrylene, 1,2-dihydro- CAS No. 7093-10-9

Benz(l)aceanthrylene, 1,2-dihydro-

Cat. No.: B13416697
CAS No.: 7093-10-9
M. Wt: 254.3 g/mol
InChI Key: DZYWVWZJLPSZPK-UHFFFAOYSA-N
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Description

Benz(l)aceanthrylene, 1,2-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a complex structureThis compound is part of a larger family of PAHs, which are known for their stability and presence in various environmental contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(l)aceanthrylene, 1,2-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo a series of cyclization and dehydrogenation reactions to form the desired compound .

Industrial Production Methods

Industrial production of Benz(l)aceanthrylene, 1,2-dihydro- often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to isolate the compound from by-products .

Chemical Reactions Analysis

Types of Reactions

Benz(l)aceanthrylene, 1,2-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benz(l)aceanthrylene, 1,2-dihydro-. These derivatives can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

Benz(l)aceanthrylene, 1,2-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benz(l)aceanthrylene, 1,2-dihydro- involves its interaction with various molecular targets and pathways. It can intercalate into DNA, leading to potential mutagenic and carcinogenic effects. The compound can also interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benz(j)aceanthrylene, 1,2-dihydro-
  • Benz(k)aceanthrylene, 1,2-dihydro-
  • Benz(a)anthracene, 1,2-dihydro-

Uniqueness

Benz(l)aceanthrylene, 1,2-dihydro- is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

pentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),3,5,7,9,12,14,16-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-2-7-17-13(4-1)8-9-16-12-15-6-3-5-14-10-11-18(19(14)15)20(16)17/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYWVWZJLPSZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C1=CC=CC3=CC4=C2C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221160
Record name Benz(l)aceanthrylene, 1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7093-10-9
Record name Benz(l)aceanthrylene, 1,2-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007093109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(l)aceanthrylene, 1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30221160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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